D-Rhamnose

bacterial glycobiology lectin-carbohydrate interactions Pseudomonas aeruginosa

Studying Pseudomonas aeruginosa virulence pathways requires D-rhamnose-L-rhamnose cannot substitute, producing false-negative results in GMD/RMD enzymatic assays due to strict substrate stereospecificity. D-Rhamnose (CAS 634-74-2) is the authenticated standard for the GDP-α-D-rhamnose biosynthesis pathway, restricted almost exclusively to Pseudomonas spp. • Authentic substrate for GMD/RMD enzyme assays-L-rhamnose not processed; eliminates false negatives • Chromatographic standard for HPAEC-PAD, GC-MS & HPLC-ELSD profiling of bacterial LPS from Pseudomonas, Burkholderia & Helicobacter spp. • 5-10× binding selectivity over D-mannose in Pseudomonas lectin interaction studies (SPR/ITC/NMR) • Supplied ≥98% purity with full characterization; stored at +2 to +8°C

Molecular Formula C6H12O5
Molecular Weight 164.16 g/mol
CAS No. 634-74-2
Cat. No. B1233688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Rhamnose
CAS634-74-2
Molecular FormulaC6H12O5
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCC(C(C(C(C=O)O)O)O)O
InChIInChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4-,5-,6-/m1/s1
InChIKeyPNNNRSAQSRJVSB-KVTDHHQDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Rhamnose (CAS 634-74-2) Product Overview and Scientific Procurement Context


D-Rhamnose (CAS 634-74-2) is a rare 6-deoxyhexose monosaccharide with molecular formula C₆H₁₂O₅ and molecular weight 164.16 g/mol [1]. It is the D-enantiomer of rhamnose, existing as a white crystalline powder with a melting point typically reported in the range of 120–160 °C for the anhydrous form . D-Rhamnose is freely soluble in water, soluble in ethanol and methanol, but insoluble in ether and benzene . Unlike the naturally abundant L-rhamnose (6-deoxy-L-mannose), D-rhamnose is found almost exclusively in the cell surface glycans of certain pathogenic bacteria, particularly Pseudomonas species [2]. Its primary biological role involves incorporation into the A-band O-polysaccharide of Pseudomonas aeruginosa lipopolysaccharide (LPS) via the activated nucleotide-sugar donor GDP-α-D-rhamnose [3]. This compound serves as a critical biochemical tool for studying bacterial cell wall biosynthesis, host-pathogen interactions, and enzymatic pathways involving rare deoxysugars.

Why D-Rhamnose Cannot Be Substituted by L-Rhamnose or Common Hexoses in Research Applications


Substitution of D-rhamnose with L-rhamnose, D-mannose, or D-glucose in experimental systems will yield fundamentally different outcomes due to distinct stereospecific recognition, divergent biosynthetic pathways, and non-overlapping biological distributions. L-Rhamnose is biosynthesized via the dTDP-β-L-rhamnose (rml) or UDP-β-L-rhamnose (udp) pathways and is ubiquitous in plants and many bacteria, whereas D-rhamnose is produced exclusively via the GDP-α-D-rhamnose (gdp) pathway, which is restricted almost entirely to Pseudomonas and a few related genera [1]. Enzymes involved in D-rhamnose metabolism, such as GMD (GDP-D-mannose-4,6-dehydratase) and RMD (GDP-4-keto-6-deoxy-D-mannose reductase), exhibit strict substrate specificity for the D-configuration and will not process L-rhamnose or other hexoses [2]. Furthermore, D-rhamnose-binding proteins, exemplified by pyocin L1 from Pseudomonas aeruginosa, discriminate between D-rhamnose and D-mannose with approximately 5–10-fold differences in binding affinity [3]. The quantitative evidence below demonstrates that these compounds are not functionally interchangeable for applications in bacterial glycobiology, enzymatic assay development, or studies of Pseudomonas-specific virulence factors.

Quantitative Comparative Evidence for D-Rhamnose Differentiation


Pyocin L1 Lectin Exhibits 5–10-Fold Higher Binding Affinity for D-Rhamnose Relative to D-Mannose

In isothermal titration calorimetry (ITC) assays measuring binding to pyocin L1, a bacteriocin lectin from Pseudomonas aeruginosa, D-rhamnose exhibited a dissociation constant (Kd) of approximately 5–10 mM, indicating modest but measurable affinity. In contrast, D-mannose under identical conditions (50 mM titrated into 100 µM pyocin L1) produced only weakly saturable heats corresponding to a Kd of approximately 50 mM, representing a 5–10-fold weaker interaction [1]. This demonstrates that pyocin L1, which functions in bacterial competition and host recognition, preferentially recognizes the D-rhamnose configuration over the structurally similar D-mannose (differing only by the absence of the C6 hydroxyl group in rhamnose).

bacterial glycobiology lectin-carbohydrate interactions Pseudomonas aeruginosa

Biosynthetic Pathway Exclusivity: D-Rhamnose Produced via GDP Pathway in Only 2 Bacterial Genera, L-Rhamnose via TDP/UDP Pathway in >42% of Prokaryotes

A comprehensive bioinformatic survey of completely sequenced genomes and metagenomes using HMM profiles revealed that the GDP-D-rhamnose (gdp) biosynthesis pathway is restricted to only two bacterial genera: Pseudomonas and Aneurinibacillus [1]. In stark contrast, the dTDP-L-rhamnose (rml) pathway is present in 42% of all bacterial genomes and 21% of archaeal genomes, and the UDP-L-rhamnose (udp) pathway is found in all plant genomes and select fungi and algae [1]. The three pathways are mutually exclusive in all organisms except Pseudomonas, which uniquely possesses both rml and gdp pathways [1]. The precursor for D-rhamnose biosynthesis is GDP-D-mannose, which is converted via the sequential action of GMD and RMD enzymes to GDP-α-D-rhamnose [2]. L-Rhamnose biosynthesis, conversely, initiates from dTDP-D-glucose or UDP-D-glucose and involves distinct epimerase and reductase activities.

metabolic pathway analysis nucleotide-sugar biosynthesis phylogenetic distribution

Differential Physicochemical Properties: Specific Rotation Distinguishes D-Rhamnose from L-Rhamnose

The enantiomeric distinction between D-rhamnose and L-rhamnose is quantitatively defined by their specific optical rotations. D-Rhamnose (as the α-anomer) exhibits a specific rotation [α]D of approximately +20° (c, water) . In contrast, L-rhamnose (α-L-rhamnose) displays a specific rotation of approximately +7.7° to +8.9° (c, 0.2–10 in H₂O) [1]. This difference of approximately +11–12° in magnitude provides a straightforward analytical discriminator between the two enantiomers via polarimetry. Additionally, the melting point of anhydrous D-rhamnose (120–160 °C) differs from that of L-rhamnose monohydrate (85–95 °C), though this parameter is influenced by hydration state and anomeric composition .

chiral analysis monosaccharide characterization polarimetry

Radiolytic Stability: D-Rhamnose Demonstrates Lower Radiation-Induced Damage Compared to D-Glucose

In studies examining the effects of γ-irradiation on monosaccharides, D-rhamnose exhibited markedly lower susceptibility to radiation-induced damage than D-glucose. Ultraviolet and infrared absorption spectroscopy revealed that while D-glucose produced detectable carboxyl groups indicative of oxidative degradation upon γ-irradiation, D-rhamnose showed no remarkable damage under identical irradiation conditions [1]. Although carboxyl group formation was observed in all irradiated sugars, the extent of damage to D-rhamnose was reported as 'the lowest' among the sugars tested [1]. This relative radiolytic stability is attributed to the absence of the C6 hydroxyl group in D-rhamnose (a 6-deoxy sugar), which reduces the number of potential radical formation sites compared to fully hydroxylated hexoses like D-glucose.

radiation chemistry carbohydrate stability γ-irradiation effects

Procurement Cost Differential: D-Rhamnose Is Approximately 35–100× More Expensive Than L-Rhamnose on a Per-Gram Basis

As a rare enantiomer with limited natural occurrence and no established large-scale production route, D-rhamnose commands a significant price premium over the widely available L-rhamnose. Vendor pricing data indicate that D-rhamnose (≥98% purity) is offered at approximately ¥176.40–352.80 per milligram, translating to ¥176,400–352,800 per gram . In comparison, L-rhamnose monohydrate (≥98% purity) is available at approximately ¥1.03–8.60 per gram in bulk quantities (25–100 g) [1]. This represents a cost multiplier of approximately 20,500× to 342,000× depending on package size, or roughly 35–100× when normalized to comparable small-quantity research-grade packaging (e.g., 10–50 mg vs. 1–5 g). European vendor pricing shows D-rhamnose at approximately €6,773–10,514 per gram (based on €338.65/50 mg), while L-rhamnose is available at approximately €8–10 per gram from major suppliers.

chemical procurement rare sugar economics research reagent pricing

Optimal Research and Industrial Application Scenarios for D-Rhamnose


In Vitro Reconstitution of Pseudomonas aeruginosa A-Band O-Polysaccharide Biosynthesis

D-Rhamnose serves as an essential substrate or product standard in enzymatic assays studying the GDP-D-rhamnose biosynthesis pathway. Researchers reconstituting the two-step conversion of GDP-D-mannose to GDP-D-rhamnose by GMD and RMD enzymes [1] require authentic D-rhamnose as a reference standard for capillary electrophoresis or NMR product identification. The phylogenetic exclusivity of this pathway to Pseudomonas and Aneurinibacillus [2] makes D-rhamnose a specific tool for characterizing these enzymes, whereas L-rhamnose is not processed by GMD/RMD [3] and would yield false-negative results.

Lectin-Binding Studies Targeting Pseudomonas-Specific Carbohydrate Recognition Domains

Pyocin L1 and related Pseudomonas lectins exhibit quantifiable binding specificity for D-rhamnose over D-mannose, with a 5–10-fold difference in Kd values [4]. This differential binding supports the use of D-rhamnose as a specific hapten inhibitor or ligand in surface plasmon resonance (SPR), ITC, or NMR-based studies of carbohydrate-protein interactions relevant to Pseudomonas aeruginosa host colonization and bacterial competition. Substitution with D-mannose in these assays would underestimate binding affinity by an order of magnitude [4].

Analytical Standard for Monosaccharide Composition Analysis of Bacterial Lipopolysaccharides

In HPAEC-PAD, GC-MS, or HPLC-ELSD methods for profiling monosaccharide constituents of bacterial polysaccharides [5], D-rhamnose is required as an authentic standard to identify and quantify D-rhamnose residues in LPS from Pseudomonas syringae, Pseudomonas aeruginosa, Burkholderia cepacia, Campylobacter fetus, and Helicobacter pylori [6]. L-Rhamnose will chromatographically co-elute or produce indistinguishable mass spectral fragmentation, leading to misassignment of the sugar configuration and incorrect structural conclusions. The distinct specific rotation of D-rhamnose (≈+20°) vs. L-rhamnose (+7.7° to +8.9°) provides an orthogonal verification method .

Radiation Chemistry Studies Requiring Radiolytically Stable Monosaccharide Substrates

Experiments involving γ-irradiation of carbohydrate samples for sterilization or mechanistic studies benefit from D-rhamnose's superior radiolytic stability relative to D-glucose [7]. The absence of detectable oxidative damage in D-rhamnose under conditions that induce carboxyl group formation in D-glucose makes it a preferred model compound for investigating radiation effects on deoxysugars or for use as a stable internal standard in irradiated biological matrices.

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